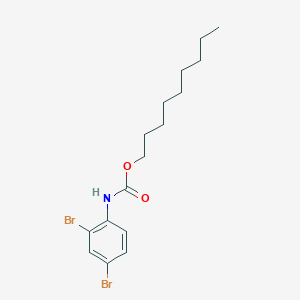

Nonyl 2,4-dibromophenylcarbamate

Description

Nonyl 2,4-dibromophenylcarbamate is a carbamate ester characterized by a nonyl (C₉H₁₉) chain and a 2,4-dibromophenyl group. Carbamates are widely recognized for their pesticidal properties, acting as acetylcholinesterase (AChE) inhibitors, though reversibly compared to organophosphates.

Properties

Molecular Formula |

C16H23Br2NO2 |

|---|---|

Molecular Weight |

421.2g/mol |

IUPAC Name |

nonyl N-(2,4-dibromophenyl)carbamate |

InChI |

InChI=1S/C16H23Br2NO2/c1-2-3-4-5-6-7-8-11-21-16(20)19-15-10-9-13(17)12-14(15)18/h9-10,12H,2-8,11H2,1H3,(H,19,20) |

InChI Key |

ULCIARFLSVRLCP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)NC1=C(C=C(C=C1)Br)Br |

Canonical SMILES |

CCCCCCCCCOC(=O)NC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Organophosphorus Compounds

Nonyl propylphosphonofluoridate (CAS 333416-21-0) and decyl propylphosphonofluoridate are organophosphorus derivatives sharing the nonyl/decyl chain but differing in functional groups. Key distinctions include:

Key Differences :

- The brominated phenyl group in the target compound may confer UV stability or flame-retardant properties, absent in phosphonofluoridates.

Esters and Attractants

Key Differences :

- Nonyl isobutyrate and E-2-nonenal function as pheromone mimics or attractants, whereas carbamates like Nonyl 2,4-dibromophenylcarbamate likely act as neurotoxins.

- The brominated aromatic group in the target compound may enhance environmental persistence compared to volatile aldehydes or esters.

Regulatory and Environmental Considerations

highlights regulatory scrutiny of nonyl derivatives (e.g., Nonyl Phenol (NP) and Nonyl Phenol Ethoxylates), which are restricted due to endocrine-disrupting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.